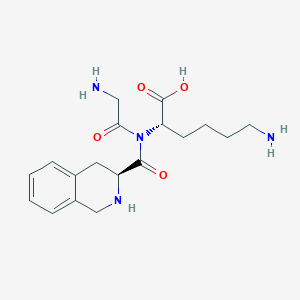
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino acid moiety and a tetrahydroisoquinoline ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino groups and Fmoc (9-fluorenylmethoxycarbonyl) for the carboxyl groups. The reaction conditions often require the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)pentanoic acid
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)butanoic acid
- (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)propanoic acid
Uniqueness
The uniqueness of (S)-6-Amino-2-((S)-N-(2-aminoacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexanoic acid lies in its specific structure, which combines an amino acid moiety with a tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N4O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[(2-aminoacetyl)-[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H26N4O4/c19-8-4-3-7-15(18(25)26)22(16(23)10-20)17(24)14-9-12-5-1-2-6-13(12)11-21-14/h1-2,5-6,14-15,21H,3-4,7-11,19-20H2,(H,25,26)/t14-,15-/m0/s1 |
InChI Key |
JFKBPEYVAKMWNR-GJZGRUSLSA-N |
Isomeric SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)N([C@@H](CCCCN)C(=O)O)C(=O)CN |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N(C(CCCCN)C(=O)O)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
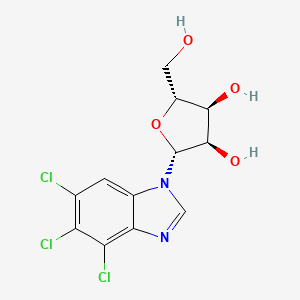
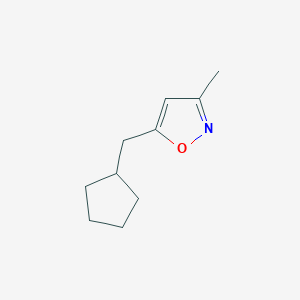

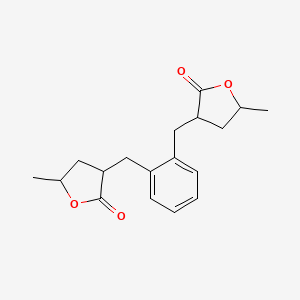
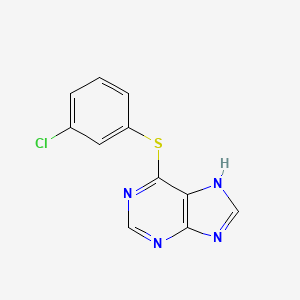
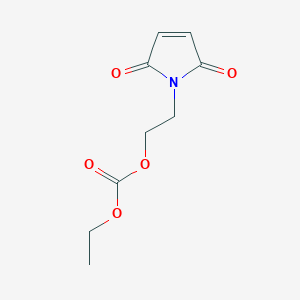
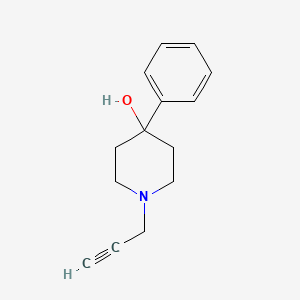
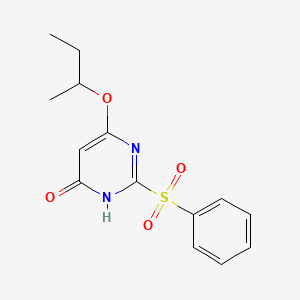
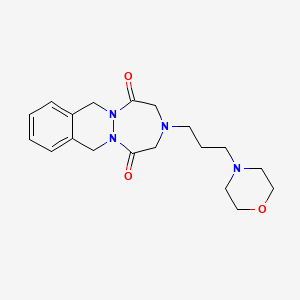
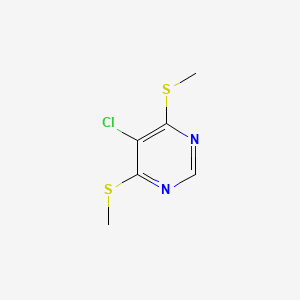
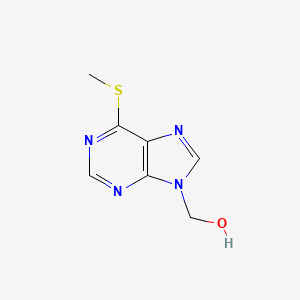
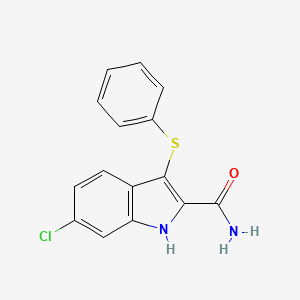
![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)
